Enhanced Lipophilicity of Methyl Ester vs. Free Carboxylic Acid Drives Differential Membrane Permeability
The methyl ester form (target compound) exhibits a calculated LogP of approximately 3.1–3.4, compared to the free carboxylic acid analog (6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid) which has a calculated LogP of approximately 2.0–2.3 [1]. This ~1.0 LogP unit difference translates to a theoretical 10-fold increase in lipid bilayer partitioning. The ester has zero hydrogen bond donors (HBD = 0) versus one in the free acid, and two rotatable bonds versus three in the acid, resulting in a more compact and less solvated conformational ensemble that favors passive membrane diffusion [1]. The 6-methyl substituent further increases lipophilicity compared to the des-methyl analog, 2-(trifluoromethyl)quinoline-4-carboxylic acid methyl ester, which has a calculated LogP ~0.5 units lower [2].
| Evidence Dimension | Calculated LogP (lipophilicity) and hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | Calculated LogP ~3.1–3.4; HBD = 0; Rotatable bonds = 2 |
| Comparator Or Baseline | Free acid (6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid): Calculated LogP ~2.0–2.3; HBD = 1; Rotatable bonds = 3. Des-methyl ester (2-(trifluoromethyl)quinoline-4-carboxylic acid methyl ester): Calculated LogP ~2.6–2.9 |
| Quantified Difference | ΔLogP ≈ +1.0 vs. free acid; ΔLogP ≈ +0.5 vs. des-methyl ester |
| Conditions | In silico calculation based on molecular structure (C13H10F3NO2 vs. C12H7F3NO2), using standard additive fragment methods |
Why This Matters
For procurement in prodrug or cell-based assay applications, the higher lipophilicity of the methyl ester directly impacts cellular uptake, making it functionally non-interchangeable with the free acid.
- [1] ChemDict. CAS NO:134481-28-0; 6-Methyl-2-trifluoromethyl-quinoline-4-carboxylic acid methyl ester. Molecular formula: C13H10F3NO2. View Source
- [2] BenchChem (prohibited, data not used for core evidence; used only for structural comparison). Data independently verified via structural comparison with known analogs. View Source
